molecular formula C22H18N6O5 B10935828 Propan-2-yl 4-({[5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]carbonyl}amino)benzoate

Propan-2-yl 4-({[5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]carbonyl}amino)benzoate

Cat. No.: B10935828
M. Wt: 446.4 g/mol
InChI Key: UNVAPHIJEZJYCM-UHFFFAOYSA-N
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Description

Propan-2-yl 4-({[5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]carbonyl}amino)benzoate is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazolo[1,5-a]pyrimidine core, a nitrophenyl group, and a benzoate ester. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 4-({[5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]carbonyl}amino)benzoate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoate ester moiety.

Common Reagents and Conditions

    Oxidation: Nitric acid, potassium permanganate.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted benzoate derivatives.

Scientific Research Applications

Propan-2-yl 4-({[5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]carbonyl}amino)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Propan-2-yl 4-({[5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The triazolo[1,5-a]pyrimidine core is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of specific pathways, such as those involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propan-2-yl 4-({[5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]carbonyl}amino)benzoate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its potential as a bioactive compound with multiple applications in research and industry sets it apart from other similar compounds .

Properties

Molecular Formula

C22H18N6O5

Molecular Weight

446.4 g/mol

IUPAC Name

propan-2-yl 4-[[5-(3-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carbonyl]amino]benzoate

InChI

InChI=1S/C22H18N6O5/c1-13(2)33-21(30)14-6-8-16(9-7-14)25-20(29)19-11-18(26-22-23-12-24-27(19)22)15-4-3-5-17(10-15)28(31)32/h3-13H,1-2H3,(H,25,29)

InChI Key

UNVAPHIJEZJYCM-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=NC=NN23)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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